Pentafluorochromate(2-)

Description

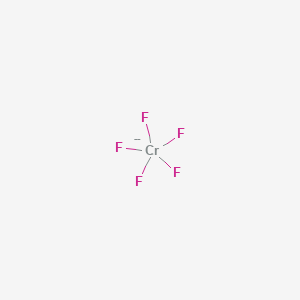

Pentafluorochromate(2−), with the formula CrF₅²⁻, is a fluorinated chromium anion characterized by a square pyramidal geometry, where chromium occupies the +3 oxidation state (Cr³⁺) coordinated by five fluorine ligands. This anion is typically stabilized in solid-state compounds through interactions with counter-cations such as alkali metals or xenon derivatives. Its synthesis often involves high-temperature fluorination reactions or metathesis processes in anhydrous hydrogen fluoride (aHF) .

Structural analyses reveal Cr–F bond lengths ranging from 1.79–1.86 Å, indicative of strong ionic-covalent bonding. The compound exhibits moderate thermal stability but decomposes upon exposure to moisture or strong oxidizers, releasing toxic HF gas .

Properties

Molecular Formula |

CrF5-2 |

|---|---|

Molecular Weight |

146.988 g/mol |

IUPAC Name |

pentafluorochromium(2-) |

InChI |

InChI=1S/Cr.5FH/h;5*1H/q+3;;;;;/p-5 |

InChI Key |

OYXXOLVEEGQFEO-UHFFFAOYSA-I |

SMILES |

F[Cr-2](F)(F)(F)F |

Canonical SMILES |

F[Cr-2](F)(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Chromium Fluoride Anions

The following table summarizes key properties of pentafluorochromate(2−) and related fluorochromium anions:

| Compound | Formula | Oxidation State (Cr) | Geometry | Bond Length (Cr–F, Å) | Stability in Air | Common Counter-Cations |

|---|---|---|---|---|---|---|

| Pentafluorochromate(2−) | CrF₅²⁻ | +3 | Square pyramidal | 1.79–1.86 | Low | XeF₅⁺, Li⁺, Cs⁺ |

| Hexafluorochromate(V) | CrF₆⁻ | +5 | Octahedral | 1.72–1.75 | Moderate | K⁺, Rb⁺ |

| Hexafluorochromate(IV) | CrF₆²⁻ | +4 | Octahedral | 1.76–1.81 | Low | Na⁺, XeF₅⁺ |

| Undecafluorodichromate(IV) | Cr₂F₁₁²⁻ | +4 (per Cr) | Edge-shared octahedra | 1.78–1.83 | Very low | Cs⁺ |

Key Differences:

Oxidation State and Reactivity: Pentafluorochromate(2−) (Cr³⁺) is less oxidizing than hexafluorochromate(V) (Cr⁵⁺) but more reactive than hexafluorochromate(IV) (Cr⁴⁺). This trend correlates with bond dissociation energies, where Cr⁵⁺–F bonds are shorter and stronger . Undecafluorodichromate(IV) features a dimeric structure with bridging fluorine atoms, reducing its solubility in polar solvents compared to monomeric analogs .

Synthetic Pathways :

- Pentafluorochromate(2−) is synthesized via fluorination of CrO₃ with XeF₆ or aHF, whereas hexafluorochromate(V) requires stronger fluorinating agents like F₂ gas under high pressure .

Applications :

- Pentafluorochromate(2−) salts (e.g., XeF₅⁺CrF₅⁻) are used in niche fluorination reactions due to their controlled reactivity. In contrast, hexafluorochromate(V) derivatives serve as precursors for high-purity Cr films in semiconductor manufacturing .

Research Findings and Challenges

Recent studies highlight the following:

- Thermal Decomposition : Pentafluorochromate(2−) decomposes above 200°C, forming CrF₃ and F₂ gas, whereas hexafluorochromate(V) remains stable up to 300°C .

- Solubility : Alkali metal salts of pentafluorochromate(2−) (e.g., LiCrF₅) show higher solubility in aHF than CsCrF₆ due to smaller cation-anion interactions .

- Limitations : Moisture sensitivity and fluorine release pose handling challenges, limiting industrial adoption compared to less reactive fluorochromates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.